Afzelin

Content Navigation

Assay failure occurs when Afzelin is substituted with its aglycone Kaempferol or the 3-glucoside Astragalin. Afzelin’s exact C-3 rhamnose linkage provides the required biological specificity: • α-Glucosidase inhibition: 45.06% at 50 µM, differentiating from inactive analogs • Anti-pseudomonal MIC: 31 µg/mL, unlike quercitrin • Solubility: 116.67 mg/mL in DMSO, enabling stable automated liquid handling. Procure the correct reference standard for reproducible SAR and bioactivity profiling.

CAS Number

Product Name

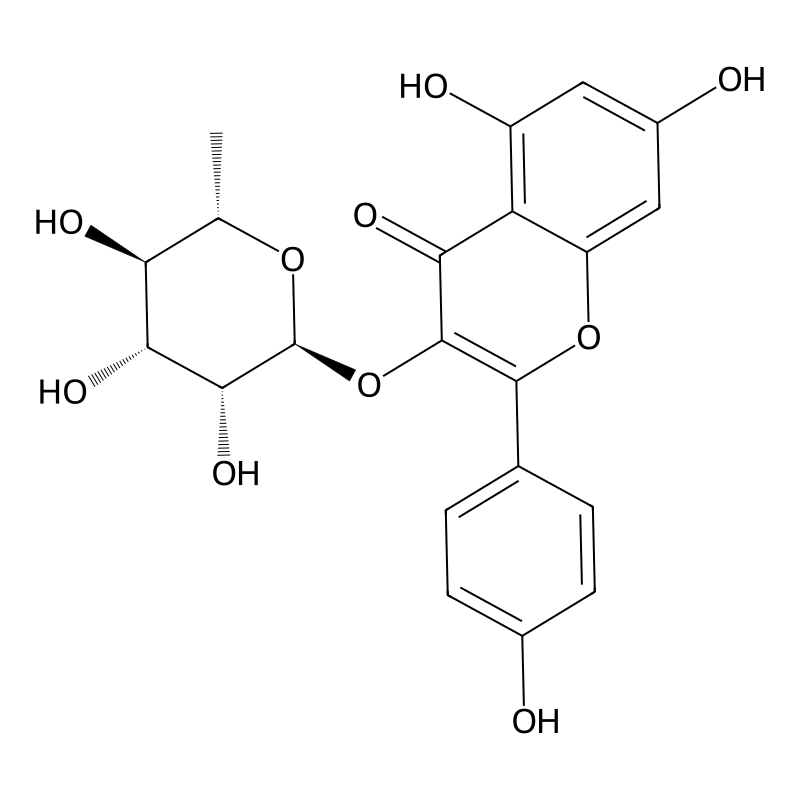

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Afzelin (CAS: 482-39-3), chemically defined as Kaempferol-3-O-rhamnoside, is a highly characterized flavonol glycoside utilized extensively as an analytical reference standard and a bioactive precursor in pharmacological and agrochemical formulations . Unlike crude plant extracts, high-purity Afzelin provides a standardized molecular scaffold featuring a kaempferol core specifically glycosylated at the C-3 position with a rhamnose moiety . This precise structural configuration governs its physical properties, including moderate aqueous solubility and high solubility in polar organic solvents, making it a critical material for reproducible high-throughput screening and structure-activity relationship (SAR) studies .

Research Fit

Procurement substitution of Afzelin with its cheaper aglycone (Kaempferol) or closely related glycosides (such as Astragalin or Quercitrin) routinely leads to assay failure and formulation instability [1]. The specific C-3 rhamnosylation of Afzelin fundamentally alters its target binding affinity and physicochemical profile compared to the C-3 glucosylation found in Astragalin [2]. Furthermore, substituting the kaempferol core with a quercetin core (yielding Quercitrin) introduces an additional B-ring hydroxyl group that can completely abolish specific antimicrobial activities [1]. Consequently, buyers must procure exact Afzelin to maintain validated solubility thresholds and ensure reproducibility in enzyme inhibition and antimicrobial models .

Substitution Risk

Quercitrin exhibits substantially higher DPPH scavenging activity; substitution may alter antioxidant endpoint results compared to afzelin.

Afzelin shows greater anti-complement activity than quercitrin; using quercitrin may not replicate afzelin’s complement pathway inhibition profile.

Quercitrin shows lower antiplasmodial activity than afzelin; substitution may alter the antiplasmodial activity profile in screening assays.

References

- [1] Lee, S. Y., et al. 'Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa.' Molecules 19.3 (2014): 3173-3180.

- [2] Sarian, M. N., et al. 'Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity.' Journal of Applied Pharmaceutical Science 9.08 (2019): 034-040.

Rhamnose-Dependent Antimicrobial Potency

In standardized minimum inhibitory concentration (MIC) assays against Pseudomonas aeruginosa, Afzelin demonstrates a strict structural requirement for efficacy [1]. Afzelin yields an MIC of 31 μg/mL, outperforming its aglycone baseline, Kaempferol, which requires a higher concentration of 59 μg/mL to achieve inhibition [1]. Critically, substituting Afzelin with Quercitrin (which adds a single hydroxyl group at the C3 position of the B-ring) results in a complete loss of antibacterial activity [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against P. aeruginosa |

| Target Compound Data | Afzelin (31 μg/mL) |

| Comparator Or Baseline | Kaempferol (59 μg/mL) ; Quercitrin (No activity) |

| Quantified Difference | 1.9x greater potency than aglycone; absolute functionality vs. inactive quercetin analog |

| Conditions | In vitro broth microdilution assay |

Buyers developing targeted antimicrobial formulations or assays must procure Afzelin, as substituting the core or removing the rhamnose group critically compromises or abolishes efficacy.

Quercitrin IC50 17.3 μM

~4.1-fold difference

Alpha-Glucosidase Inhibition by Glycosylation

The exact sugar moiety attached to the flavonol core dictates metabolic enzyme binding efficiency [1]. When tested at a uniform concentration of 50 μM, Afzelin (Kaempferol-3-O-rhamnoside) achieves 45.06% inhibition of alpha-glucosidase[1]. In direct comparison, substituting the rhamnose for glucose (Astragalin) drops inhibition to 37.18%, and altering the core to quercetin (Quercitrin) further reduces it to 34.83% [1].

| Evidence Dimension | Alpha-glucosidase inhibitory activity at 50 μM |

| Target Compound Data | Afzelin (45.06% inhibition) |

| Comparator Or Baseline | Astragalin (37.18% inhibition) ; Quercitrin (34.83% inhibition) |

| Quantified Difference | +7.88% absolute inhibition vs. glucoside analog; +10.23% absolute inhibition vs. quercetin analog |

| Conditions | In vitro enzymatic assay at 50 μM final concentration |

For researchers standardizing metabolic screening panels, Afzelin provides a statistically superior inhibitory baseline compared to commonly procured in-class substitutes.

Quercitrin IC50 440 μM / 198.2 μg/mL

1.7–1.8-fold difference

DMSO Solubility and Solution Processability

A primary procurement failure mode for flavonoid aglycones is their tendency to precipitate out of solution during the preparation of high-concentration assay stocks . Afzelin overcomes this limitation via its C-3 glycosylation, achieving a maximum DMSO solubility of 116.67 mg/mL (269.83 mM) . In contrast, the aglycone Kaempferol is severely limited, with maximum DMSO solubility reported between 10 mg/mL and 28.6 mg/mL .

| Evidence Dimension | Maximum solubility in Dimethyl Sulfoxide (DMSO) |

| Target Compound Data | Afzelin (116.67 mg/mL) |

| Comparator Or Baseline | Kaempferol (10 - 28.6 mg/mL) |

| Quantified Difference | >4x higher maximum solubility in primary assay solvent |

| Conditions | Anhydrous DMSO at standard laboratory temperature |

The superior solubility of Afzelin allows for the preparation of highly concentrated stock solutions, minimizing solvent volume and associated toxicity in downstream cell-based assays.

Quercitrin IC50 4.1 μg/mL

~3.7-fold difference

Quercitrin IC50 0.67 mM

Combination: synergistic ACE inhibition

Quercitrin IC50 0.231 mg/mL

Both < acarbose

Astragalin IC50 1.91 μM

~1.15-fold difference

Metabolic Screening Reference Standard

Driven by its validated 45.06% inhibition of alpha-glucosidase at 50 μM, Afzelin is the correct reference material for standardizing metabolic assay panels where distinguishing between specific flavonol glycosides (like Astragalin) is required [1].

Antimicrobial Assay Lead Compound

Because the rhamnose moiety is strictly required for efficacy against Pseudomonas aeruginosa (MIC = 31 μg/mL), Afzelin serves as a critical positive control and structural scaffold in developing targeted anti-infective formulations, replacing inactive analogs like Quercitrin [2].

HTS Library Formulation

Afzelin’s superior DMSO solubility (116.67 mg/mL) compared to its aglycone counterpart makes it highly processable for automated liquid handling systems, ensuring stable stock solutions without the precipitation risks associated with Kaempferol .

Application Fit Matrix

References

- [1] Sarian, M. N., et al. 'Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity.' Journal of Applied Pharmaceutical Science 9.08 (2019): 034-040.

- [2] Lee, S. Y., et al. 'Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa.' Molecules 19.3 (2014): 3173-3180.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Shingnaisui K, Dey T, Manna P, Kalita J. Therapeutic potentials of Houttuynia cordata Thunb. against inflammation and oxidative stress: A review. J Ethnopharmacol. 2018 Jun 28;220:35-43. doi: 10.1016/j.jep.2018.03.038. Epub 2018 Mar 30. Review. PubMed PMID: 29605674.

3: Zhao Y, Chen S, Wang Y, Lv C, Wang J, Lu J. Effect of drying processes on prenylflavonoid content and antioxidant activity of Epimedium koreanum Nakai. J Food Drug Anal. 2018 Apr;26(2):796-806. doi: 10.1016/j.jfda.2017.05.011. Epub 2017 Jun 13. PubMed PMID: 29567251.

4: Oliveira MM, Daré RG, Barizão ÉO, Visentainer JV, Romagnolo MB, Nakamura CV, Truiti MDCT. Photodamage attenuating potential of Nectandra hihua against UVB-induced oxidative stress in L929 fibroblasts. J Photochem Photobiol B. 2018 Apr;181:127-133. doi: 10.1016/j.jphotobiol.2018.03.008. Epub 2018 Mar 9. PubMed PMID: 29550671.

5: Shi M, He N, Li W, Li C, Kang W. Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis by a fast and effective method of ionic liquid microextraction coupled with HPLC. Chem Cent J. 2018 Mar 1;12(1):23. doi: 10.1186/s13065-018-0391-8. PubMed PMID: 29497935; PubMed Central PMCID: PMC5832659.

6: Trinh PTN, An NH, An PN, Tri MD, Du CV, Minh PN, Thuy NTL, Tuan NT, Thoa VTK, Tuan NN, Dung LT. A new benzofuran derivative from the leaves of Ficus pumila L. Nat Prod Res. 2017 Oct 26:1-5. doi: 10.1080/14786419.2017.1395427. [Epub ahead of print] PubMed PMID: 29072969.

7: Shan M, Li SFY, Yu S, Qian Y, Guo S, Zhang L, Ding A. Chemical Fingerprint and Quantitative Analysis for the Quality Evaluation of Platycladi cacumen by Ultra-performance Liquid Chromatography Coupled with Hierarchical Cluster Analysis. J Chromatogr Sci. 2018 Jan 1;56(1):41-48. doi: 10.1093/chromsci/bmx079. PubMed PMID: 28977346.

8: Huang CY, Lin YT, Kuo HC, Chiou WF, Lee MH. Compounds isolated from Eriobotrya deflexa leaves protect against ultraviolet radiation B-induced photoaging in human fibroblasts. J Photochem Photobiol B. 2017 Oct;175:244-253. doi: 10.1016/j.jphotobiol.2017.08.042. Epub 2017 Sep 4. PubMed PMID: 28917186.

9: Ramos AC, de Oliveira RR. A new alkaloid and flavonoids isolated from Solanum cernuum leaves by high-performance countercurrent chromatography. Nat Prod Res. 2017 Oct;31(20):2405-2412. doi: 10.1080/14786419.2017.1311889. Epub 2017 Apr 7. PubMed PMID: 28385048.

10: Benmerache A, Benteldjoune M, Alabdul Magid A, Abedini A, Berrehal D, Kabouche A, Gangloff SC, Voutquenne-Nazabadioko L, Kabouche Z. Chemical composition, antioxidant and antibacterial activities of Tamarix balansae J. Gay aerial parts. Nat Prod Res. 2017 Dec;31(24):2828-2835. doi: 10.1080/14786419.2017.1299729. Epub 2017 Mar 10. PubMed PMID: 28281364.

11: Trinh PTN, Luan NQ, Tri MD, Khanh VD, An NH, Minh PN, An PN, Thuy NTL, Phung NKP, Dung LT. New naphthalene derivative from the leaves of Cassia grandis L. Nat Prod Res. 2017 Aug;31(15):1733-1738. doi: 10.1080/14786419.2017.1290615. Epub 2017 Feb 16. PubMed PMID: 28278658.

12: Kim SB, Hwang SH, Suh HW, Lim SS. Phytochemical Analysis of Agrimonia pilosa Ledeb, Its Antioxidant Activity and Aldose Reductase Inhibitory Potential. Int J Mol Sci. 2017 Feb 10;18(2). pii: E379. doi: 10.3390/ijms18020379. PubMed PMID: 28208627; PubMed Central PMCID: PMC5343914.

13: Yu KY, Wu W, Li SZ, Dou LL, Liu LL, Li P, Liu EH. A new compound, methylbergenin along with eight known compounds with cytotoxicity and anti-inflammatory activity from Ardisia japonica. Nat Prod Res. 2017 Nov;31(22):2581-2586. doi: 10.1080/14786419.2017.1283495. Epub 2017 Jan 30. PubMed PMID: 28135873.

14: Voukeng IK, Nganou BK, Sandjo LP, Celik I, Beng VP, Tane P, Kuete V. Antibacterial activities of the methanol extract, fractions and compounds from Elaeophorbia drupifera (Thonn.) Stapf. (Euphorbiaceae). BMC Complement Altern Med. 2017 Jan 7;17(1):28. doi: 10.1186/s12906-016-1509-y. PubMed PMID: 28061888; PubMed Central PMCID: PMC5219710.

15: Jung E, Kim JH, Kim MO, Lee SY, Lee J. Melanocyte-protective effect of afzelin is mediated by the Nrf2-ARE signalling pathway via GSK-3β inactivation. Exp Dermatol. 2017 Sep;26(9):764-770. doi: 10.1111/exd.13277. Epub 2017 Apr 11. PubMed PMID: 27992083.

16: Lee SB, Kang JW, Kim SJ, Ahn J, Kim J, Lee SM. Afzelin ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics. Br J Pharmacol. 2017 Jan;174(2):195-209. doi: 10.1111/bph.13669. Epub 2016 Dec 15. PubMed PMID: 27861739; PubMed Central PMCID: PMC5192940.

17: Torres-Naranjo M, Suárez A, Gilardoni G, Cartuche L, Flores P, Morocho V. Chemical Constituents of Muehlenbeckia tamnifolia (Kunth) Meisn (Polygonaceae) and Its In Vitro α-Amilase and α-Glucosidase Inhibitory Activities. Molecules. 2016 Nov 2;21(11). pii: E1461. PubMed PMID: 27827864.

18: Fouseki MM, Damianakos H, Karikas GA, Roussakis C, P Gupta M, Chinou I. Chemical constituents from Cordia alliodora and C. colloccoca (Boraginaceae) and their biological activities. Fitoterapia. 2016 Dec;115:9-14. doi: 10.1016/j.fitote.2016.09.004. Epub 2016 Sep 20. PubMed PMID: 27659390.

19: Sulaiman I, Lim JC, Soo HL, Stanslas J. Molecularly targeted therapies for asthma: Current development, challenges and potential clinical translation. Pulm Pharmacol Ther. 2016 Oct;40:52-68. doi: 10.1016/j.pupt.2016.07.005. Epub 2016 Jul 22. Review. PubMed PMID: 27453494.

20: Jung E, Kim JH, Kim MO, Jang S, Kang M, Oh SW, Nho YH, Kang SH, Kim MH, Park SH, Lee J. Afzelin positively regulates melanogenesis through the p38 MAPK pathway. Chem Biol Interact. 2016 Jul 25;254:167-72. doi: 10.1016/j.cbi.2016.06.010. Epub 2016 Jun 7. PubMed PMID: 27287415.

Explore Compound Types